molecular formula C9H10N2O3 B1333075 Methyl 6-(acetylamino)nicotinate CAS No. 98953-23-2

Methyl 6-(acetylamino)nicotinate

Cat. No. B1333075
CAS RN: 98953-23-2
M. Wt: 194.19 g/mol
InChI Key: UVGHZQJGBJMCRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs from corresponding precursors. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . These methods demonstrate the potential pathways that could be adapted for the synthesis of methyl 6-(acetylamino)nicotinate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-(acetylamino)nicotinate includes an acetylamino group attached at a specific position on the heterocyclic ring. The orientation around the double bond for related compounds has been established by methods such as X-ray analysis, which could be indicative of the structural characteristics of methyl 6-(acetylamino)nicotinate .

Chemical Reactions Analysis

The acetylamino group in these compounds is reactive and can participate in various chemical reactions. For example, the synthesis of methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2yl)-acetylamino]amino acid esters involves the reaction of hydrazides with selected aldehydes to give corresponding hydrazones . This reactivity suggests that methyl 6-(acetylamino)nicotinate could also undergo similar reactions, forming a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 6-(acetylamino)nicotinate are not directly provided, the properties of similar compounds can offer insights. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents. Their reactivity with nucleophiles and electrophiles allows for the formation of diverse heterocyclic structures, which can significantly alter their physical and chemical properties .

Scientific Research Applications

  • Body Composition and Skeletal Muscle Metabolism : Methyl 6-(acetylamino)nicotinate, as a derivative of nicotinamide riboside, may influence body composition and skeletal muscle metabolism. A study found that supplementation with a related compound increased body fat-free mass and altered skeletal muscle acetylcarnitine concentrations in healthy obese humans (Remie et al., 2020).

  • Antimicrobial and Antioxidant Properties : Derivatives of Methyl 6-(acetylamino)nicotinate, such as certain oxadiazole compounds, have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds have potential applications in the treatment of infections and oxidative stress-related conditions (Shyma et al., 2013).

  • Skin Vasodilation and Diabetic Neuropathy : Topically applied methyl 6-(acetylamino)nicotinate can induce skin vasodilation, which may have implications in the treatment of diabetic neuropathy. A study demonstrated its effectiveness in causing vasodilation comparable to that induced by acetylcholine and sodium nitroprusside (Caselli et al., 2003).

  • NAD-Analogs Synthesis : Methyl 6-(acetylamino)nicotinate has been used in the synthesis of new β-NAD-analogs. These analogs have implications in studying cellular metabolism and potentially in therapeutic applications (Tono-oka, 1982).

  • Antinociceptive Activity : Methyl nicotinate, a related compound, has demonstrated effective peripheral and central antinociceptive activity. This suggests potential therapeutic applications in pain management (Erharuyi et al., 2015).

  • Blood Collection Enhancement : The local application of methyl nicotinate solution has been shown to enhance peripheral blood collection. This method can be particularly useful for patients with venous blood collection phobia or difficulty in providing venous blood samples (Zhu et al., 2022).

  • Retinoprotective Effects : A derivative of Methyl 6-(acetylamino)nicotinate, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown retinoprotective effects in a rat model of retinal ischemia–reperfusion. This suggests its potential use in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).

  • Nicotinamide N-Methyltransferase Inhibition : Methyl 6-(acetylamino)nicotinate-related compounds have been investigated for their inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme playing a significant role in various human diseases. This research is crucial for developing NNMT inhibitors for therapeutic applications (Babault et al., 2018).

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Methyl 6-(acetylamino)nicotinate, due to its structural similarity to nicotine, could potentially be explored in these areas.

properties

IUPAC Name

methyl 6-acetamidopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGHZQJGBJMCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377351
Record name Methyl 6-(acetylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(acetylamino)nicotinate

CAS RN

98953-23-2
Record name Methyl 6-(acetylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 6-aminopyridine-3-carboxylate (3 g, 19.72 mmol, Aldrich) in 1,4-ioxane (50 mL) was added acetic anhydride (3.72 mL, 39.4 mmol, Aldrich). The resulting mixture was then heated at 85° C. for 3 h and at 100° C. for an additional 3 h. The mixture was then cooled to rt and diluted with EtOAc (400 mL). The mixture was then washed with saturated NaHCO3 solution (2×200 mL), brine (150 mL), dried over MgSO4, and concentrated in vacuo to afford the title compound as a white solid, which was used in the next step without purification. MS (ESI, positive ion) m/z: 195 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-ioxane
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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